Tris(2-ethoxyphenyl)phosphane
Description
Tris(2-ethoxyphenyl)phosphane is a tertiary phosphine ligand featuring three 2-ethoxyphenyl substituents bonded to a central phosphorus atom. The ethoxy (–OCH₂CH₃) groups in the ortho position of the phenyl rings confer steric bulk and moderate electron-donating properties, making this ligand valuable in coordination chemistry and catalytic applications.
Properties
CAS No. |
485817-30-9 |
|---|---|
Molecular Formula |
C24H27O3P |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
tris(2-ethoxyphenyl)phosphane |
InChI |
InChI=1S/C24H27O3P/c1-4-25-19-13-7-10-16-22(19)28(23-17-11-8-14-20(23)26-5-2)24-18-12-9-15-21(24)27-6-3/h7-18H,4-6H2,1-3H3 |
InChI Key |
SOLZICGYPCFEPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1P(C2=CC=CC=C2OCC)C3=CC=CC=C3OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Halogenophosphines and Organometallic Reagents: One common method involves the reaction of halogenophosphines with organometallic reagents.
From Metallated Phosphines:
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine hydrides to unsaturated compounds like alkenes or alkynes.
Industrial Production Methods: Industrial production typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are often carried out in specialized reactors under controlled temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tris(2-ethoxyphenyl)phosphane can undergo oxidation reactions to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions where one or more of the ethoxyphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used under mild to moderate conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with different functional groups.
Scientific Research Applications
Chemistry:
Organic Synthesis: It is employed in various organic synthesis reactions due to its ability to stabilize reactive intermediates.
Biology and Medicine:
Biological Studies: The compound is used in studies involving the reduction of disulfides in proteins and peptides.
Medical Research:
Industry:
Material Science: this compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Environmental Chemistry: It is used in the development of catalysts for environmental remediation processes.
Mechanism of Action
Mechanism: Tris(2-ethoxyphenyl)phosphane acts primarily as a ligand, coordinating with transition metals to form stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products.
Molecular Targets and Pathways:
Comparison with Similar Compounds
Structural and Electronic Properties
Substituent Effects
Tris(2-methoxyphenyl)phosphane (CAS 4731-65-1):
Tris(2,4-xylyl)phosphane :
Triphenylphosphane (PPh₃) :
Physical Properties
| Compound | Melting Point (°C) | logP (Octanol/Water) | Molecular Volume (ml/mol) |
|---|---|---|---|
| Tris(2-methoxyphenyl)phosphane | 204–208 | 3.471 | 273.54 |
| Tris(4-methoxyphenyl)phosphane | 131–134 | Not reported | Not reported |
| Triphenylphosphane | 80–82 | 4.50 | 248.00 |
Data sourced from commercial catalogs and computational studies .
Metal Complex Stability
Gold(I) Complexes :
- Triphenylphosphane-gold(I) complexes (e.g., compounds 5 and 6 in ) exhibit cytotoxicity (IC₅₀ = 3.46 µM in MDA-MB231 cells) by inhibiting enzymes like dihydrofolate reductase (DHFR) and thioredoxin reductase (TrxR) .
- Ortho-substituted phosphanes (e.g., methoxy or ethoxy) may enhance complex stability by reducing ligand lability in biological environments .
Molybdenum Complexes :
Steric vs. Electronic Trade-offs
- Bulky ligands like Tris(2-ethoxyphenyl)phosphane may hinder metal center accessibility, reducing catalytic activity but improving selectivity.
- Less hindered analogs (e.g., triphenylphosphane) allow faster substrate binding but are prone to oxidative degradation .
Anticancer Activity
- Hydrophilicity vs. Efficacy :
- Hydrophilic phosphanes (e.g., tris(hydroxymethyl)phosphane) show early-stage plasmodia growth inhibition (85% at 100 µM), while bulky analogs (e.g., this compound) may require lower doses due to improved membrane penetration .
- Gold(I) complexes with triphenylphosphane ligands demonstrate time-dependent DHFR inhibition (37–49% residual activity after 12 h), suggesting similar mechanisms for ethoxy-substituted derivatives .
Toxicity and Stability
- Gold phosphane compounds are prone to ligand exchange with serum albumin, leading to systemic toxicity. Bulkier ligands (e.g., ethoxy-substituted) could reduce this exchange, enhancing therapeutic index .
Crystallographic Behavior
- Tris(2,4-xylyl)phosphane exhibits propeller chirality and forms supramolecular networks via C–H···O interactions. Ethoxy substituents may induce similar chiral packing, influencing material properties .
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